molecular formula C16H15ClN2O5 B3537992 N-(4-chloro-2,5-dimethoxyphenyl)-3-methyl-2-nitrobenzamide

N-(4-chloro-2,5-dimethoxyphenyl)-3-methyl-2-nitrobenzamide

Cat. No. B3537992
M. Wt: 350.75 g/mol
InChI Key: VVJBGNZIXFQLOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-3-methyl-2-nitrobenzamide, also known as 25CN-NBOH, is a psychoactive compound that belongs to the phenethylamine class of drugs. It is a synthetic derivative of the 2C family of phenethylamines and is structurally similar to 25I-NBOMe, another psychoactive compound. 25CN-NBOH has gained attention in the scientific community due to its potential as a research tool for studying the serotonin 2A receptor (5-HT2A) and its effects on the brain.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-3-methyl-2-nitrobenzamide is not fully understood, but it is believed to act as a partial agonist of the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception, and is the target of many psychedelic compounds. The activation of the 5-HT2A receptor by N-(4-chloro-2,5-dimethoxyphenyl)-3-methyl-2-nitrobenzamide is thought to lead to changes in neurotransmitter release and neuronal activity in the brain, resulting in altered perception and consciousness.
Biochemical and Physiological Effects
Research on the biochemical and physiological effects of N-(4-chloro-2,5-dimethoxyphenyl)-3-methyl-2-nitrobenzamide is limited, but studies have shown that it can induce psychedelic effects similar to other 2C derivatives. These effects may include altered perception, changes in mood and thought processes, and visual hallucinations. However, due to the limited research on this compound, its exact effects on the brain and body are not well understood.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-3-methyl-2-nitrobenzamide in lab experiments is its high affinity and selectivity for the 5-HT2A receptor. This makes it a useful tool for studying the receptor's function and potential therapeutic applications. Additionally, its lower potency and toxicity compared to other 2C derivatives make it a safer alternative for research purposes.
However, one limitation of using N-(4-chloro-2,5-dimethoxyphenyl)-3-methyl-2-nitrobenzamide in lab experiments is the limited research on its effects on the brain and body. The potential risks and side effects of this compound are not well understood, and further research is needed to fully understand its safety and efficacy as a research tool.

Future Directions

There are several potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-3-methyl-2-nitrobenzamide. One area of interest is its potential therapeutic applications, particularly in the treatment of mood disorders such as depression and anxiety. Additionally, further research is needed to fully understand its mechanism of action and its effects on the brain and body. This could lead to the development of new treatments for a variety of neurological and psychiatric disorders.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-3-methyl-2-nitrobenzamide has been used as a research tool to study the 5-HT2A receptor and its role in psychedelic experiences. It has been shown to have high affinity and selectivity for the 5-HT2A receptor, making it a useful tool for studying the receptor's function and potential therapeutic applications. Research has also shown that N-(4-chloro-2,5-dimethoxyphenyl)-3-methyl-2-nitrobenzamide has a lower potency and toxicity compared to other 2C derivatives, making it a safer alternative for research purposes.

properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-3-methyl-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O5/c1-9-5-4-6-10(15(9)19(21)22)16(20)18-12-8-13(23-2)11(17)7-14(12)24-3/h4-8H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJBGNZIXFQLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2,5-dimethoxyphenyl)-3-methyl-2-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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